2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
Optimized molecular geometry, force constants and vibrational frequencies of 2-amino-4-hydroxy-6-trifluoromethylpyrimidine (AHFMP) have been evaluated by density functional theory (DFT).
Brand Name:
Vulcanchem
CAS No.:
1513-69-5
VCID:
VC20951402
InChI:
InChI=1S/C5H4F3N3O/c6-5(7,8)2-1-3(12)11-4(9)10-2/h1H,(H3,9,10,11,12)
SMILES:
C1=C(N=C(NC1=O)N)C(F)(F)F
Molecular Formula:
C5H4F3N3O
Molecular Weight:
179.1 g/mol
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
CAS No.: 1513-69-5
Cat. No.: VC20951402
Molecular Formula: C5H4F3N3O
Molecular Weight: 179.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Optimized molecular geometry, force constants and vibrational frequencies of 2-amino-4-hydroxy-6-trifluoromethylpyrimidine (AHFMP) have been evaluated by density functional theory (DFT). |
|---|---|
| CAS No. | 1513-69-5 |
| Molecular Formula | C5H4F3N3O |
| Molecular Weight | 179.1 g/mol |
| IUPAC Name | 2-amino-4-(trifluoromethyl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C5H4F3N3O/c6-5(7,8)2-1-3(12)11-4(9)10-2/h1H,(H3,9,10,11,12) |
| Standard InChI Key | ZEPSVMLZBXDPGU-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C(NC(=NC1=O)N)C(F)(F)F |
| SMILES | C1=C(N=C(NC1=O)N)C(F)(F)F |
| Canonical SMILES | C1=C(NC(=NC1=O)N)C(F)(F)F |
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